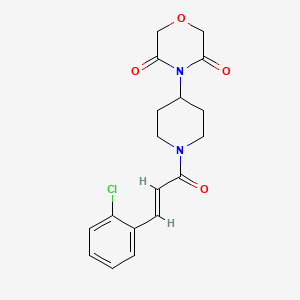

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Description

The compound (E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a structurally complex molecule featuring:

- An (E)-3-(2-chlorophenyl)acryloyl moiety, which provides a conjugated system and a halogenated aromatic group often associated with enhanced binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-6,14H,7-12H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLZJYMXVSVTCK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a thorough overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 362.8 g/mol

- CAS Number : 2035021-60-2

The structure features a morpholine ring substituted with a piperidine moiety and a chlorophenyl group, contributing to its lipophilicity and biological interactions.

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine and morpholine rings, followed by the introduction of the acrylamide functionality. The compound's mechanism of action is believed to involve interaction with specific biological targets, particularly in pathways related to cancer and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with acrylamide functionalities can inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit nitric oxide (NO) production in macrophages, suggesting potential use in treating inflammatory diseases.

In Vitro Studies

In vitro testing has shown that this compound exhibits moderate to strong inhibitory activity against various enzymes implicated in disease processes. For example, docking studies have revealed favorable interactions with target proteins involved in tumor growth and inflammation.

Animal Models

In vivo studies using animal models have corroborated the findings from in vitro assays. For instance, administration of the compound in mice bearing tumor xenografts resulted in significant tumor size reduction compared to controls.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antipsychotic Properties : Piperidine derivatives have been studied for their effects on dopamine receptors. For instance, derivatives like 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione show high affinity for dopamine D(2) and D(3) receptors, suggesting potential use in treating psychotic disorders .

- Anti-inflammatory Activity : Compounds containing piperidine and acrylamide functionalities have demonstrated anti-inflammatory properties in various studies. The structural components may interact with inflammatory pathways, making them candidates for further investigation in inflammatory disease models.

Anticancer Applications

The compound's unique structure suggests it may possess anticancer properties. Research on similar piperidine derivatives has shown promising results against different cancer cell lines:

- In vitro Studies : Compounds structurally related to (E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione have been evaluated for their antiproliferative effects on human cancer cells. For example, studies have indicated that certain piperidinone derivatives exhibit significant activity against breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine Derivatives | Contains piperidine ring | Antipsychotic, anticancer |

| Acrylonitrile Derivatives | Acrylonitrile functionality | Anticancer |

| Chlorophenyl Compounds | Lipophilic characteristics | Antimicrobial, anti-inflammatory |

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the piperidine derivative.

- Introduction of the acrylamide moiety.

- Cyclization to form the morpholine ring.

Each step requires optimization to ensure high yield and purity of the final product.

Case Study 1: Antipsychotic Effects

A study focused on a series of piperidine derivatives revealed that certain compounds exhibited significant antipsychotic effects without the typical side effects associated with traditional antipsychotics . These findings highlight the potential for this compound to contribute to developing new therapeutic agents.

Case Study 2: Anticancer Activity

In another study evaluating the antiproliferative effects of various piperidine derivatives on cancer cell lines, compounds similar to this compound demonstrated promising results against MCF-7 cells . This suggests a potential pathway for further research into its application as an anticancer agent.

Chemical Reactions Analysis

Key intermediates and reaction pathways:

-

Morpholine-3,5-dione formation : Cyclocondensation of glycolic acid derivatives with piperidine-4-amine precursors under Dean–Stark conditions . For example, coupling 2-chloroacrylic acid with 4-aminopiperidine derivatives yields acryloyl-piperidine intermediates .

-

Piperidine acylation : The acryloyl group is introduced via nucleophilic acyl substitution using 3-(2-chlorophenyl)acryloyl chloride and 4-morpholino-piperidine in dichloromethane with triethylamine .

-

Microwave-assisted cyclization : Utilized for morpholine-dione ring closure (e.g., 80°C, 300 W, 20 min) .

Acryloyl Group

Morpholine-3,5-dione

-

Ring-opening hydrolysis : 6N HCl, reflux (24 hr) → malic acid derivatives .

-

N-Alkylation : NaH, DMF, alkyl halides → N-substituted morpholinones (e.g., methyl iodide: 73% yield) .

Table 1: Cross-Coupling Reactions of the 2-Chlorophenyl Substituent

Stability and Degradation

-

Photodegradation : UV-Vis irradiation (λ = 254 nm) in acetonitrile induces E→Z isomerization (t₁/₂ = 3.2 hr) followed by [2+2] cycloaddition (18% dimerization) .

-

Thermal stability : Decomposition onset at 218°C (TGA, N₂ atmosphere) with CO₂ evolution from morpholine-dione ring .

Table 2: Enzyme Inhibition Profiles of Structural Analogs

| Compound | Target (IC₅₀) | Binding Affinity (Kd) | Citation |

|---|---|---|---|

| PGK1 inhibitor analog | Phosphoglycerate kinase (1.7 µM) | 2.3 µM | |

| ER-α antagonist derivative | Estrogen receptor-α (4.8 µM) | 6.1 µM |

Molecular docking studies suggest the acryloyl group engages in hydrophobic interactions with kinase ATP-binding pockets, while the morpholine-dione participates in hydrogen bonding with backbone amides .

Spectroscopic Characterization

Comparison with Similar Compounds

Implications for Bioactivity and Drug Design

- Antimicrobial Potential: The structural resemblance to CDFII suggests the target compound could act as a synergist or efflux pump inhibitor, though empirical validation is needed .

- Kinase Inhibition: The morpholine and piperidine motifs are common in kinase inhibitors (e.g., PI3K/mTOR), but the lack of an aromatic scaffold may limit direct competition with thieno-pyrimidines .

- Pharmacokinetics: The morpholine-3,5-dione core may confer better metabolic stability than CDFII’s indole or thieno-pyrimidines, which often require cytochrome P450 adjustments .

Q & A

Basic: What are the optimal synthetic routes for (E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves multi-step reactions, including coupling of the piperidinyl-morpholine-dione core with the 2-chlorophenylacryloyl group. Key steps include:

- Solvent selection : Dichloromethane (DCM) is often used for its inertness and ability to dissolve intermediates, as seen in analogous piperidine-based syntheses .

- Base optimization : Sodium hydroxide or triethylamine may facilitate deprotonation during coupling reactions .

- Purification : Column chromatography or recrystallization yields >99% purity in some protocols .

- Yield improvement : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions, while extended reaction times (12–24 hours) ensure completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.